molecular formula C16H19N3O B2679173 5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole CAS No. 1820572-39-1

5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole

Cat. No.: B2679173
CAS No.: 1820572-39-1
M. Wt: 269.348
InChI Key: KJOASHGQLQCNGS-CZUORRHYSA-N
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Description

5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole is a complex organic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a fusion of a cyclopentane ring with an oxadiazole ring, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole typically involves several steps. Starting with the formation of the oxadiazole ring, which is achieved through cyclization reactions of hydrazides with suitable carboxylic acids or their derivatives. Following this, the cyclopentane ring is introduced via hydrogenation under pressure in the presence of a catalyst such as palladium on carbon. Detailed reaction conditions include temperatures around 50-100°C and pressures up to 5 atm.

Industrial Production Methods

In an industrial setting, the production of this compound may utilize flow chemistry for continuous synthesis, improving yield and efficiency. The starting materials would be introduced into the reactor in a controlled manner, with automated systems maintaining optimal reaction conditions. Purification would be achieved using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation reactions in the presence of strong oxidizing agents such as potassium permanganate, leading to the formation of carboxylic acid derivatives.

  • Reduction: : Can be reduced using agents like lithium aluminum hydride (LiAlH4) to form alcohol derivatives.

  • Substitution: : Engages in nucleophilic substitution reactions, particularly at the oxadiazole ring, with reagents like sodium methoxide.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in an aqueous medium.

  • Reduction: : Lithium aluminum hydride in anhydrous ether.

  • Substitution: : Sodium methoxide in methanol.

Major Products Formed

The major products depend on the type of reaction but can include carboxylic acids, alcohols, and substituted oxadiazole compounds.

Scientific Research Applications

This compound has several applications across diverse fields:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential bioactivity, including antimicrobial and antifungal properties.

  • Medicine: : Investigated for its potential as a drug candidate, particularly in targeting neurological pathways.

  • Industry: : Utilized in the production of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

Molecular Targets and Pathways Involved

The mechanism of action of 5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole involves interaction with specific molecular targets such as enzymes and receptors in biological systems. This interaction can alter cellular pathways, leading to various pharmacological effects. Studies suggest it may influence neurotransmitter release and uptake, making it relevant in neurological research.

Comparison with Similar Compounds

When compared to other oxadiazole derivatives, this compound stands out due to its unique cyclopentane fusion, which imparts distinct physicochemical properties. Similar compounds include:

  • 3-benzyl-1,2,4-oxadiazole

  • 5-phenyl-1,2,4-oxadiazole

  • 2-methyl-1,2,4-oxadiazole

These compounds share the oxadiazole core but differ in their substituents and ring structures, leading to varying reactivity and applications.

Hope this deep dive helps!

Properties

IUPAC Name

5-[(3aS,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-2-5-12(6-3-1)9-14-18-15(20-19-14)16-8-4-7-13(16)10-17-11-16/h1-3,5-6,13,17H,4,7-11H2/t13-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOASHGQLQCNGS-CZUORRHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2(C1)C3=NC(=NO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CNC[C@@]2(C1)C3=NC(=NO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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